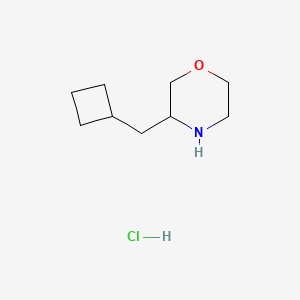
3-(Cyclobutylmethyl)morpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclobutylmethyl)morpholine;hydrochloride is a chemical compound with the CAS Number 2445791-06-8 . It has a molecular weight of 191.7 and its IUPAC name is 3-(cyclobutylmethyl)morpholine hydrochloride . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of morpholines, such as 3-(Cyclobutylmethyl)morpholine;hydrochloride, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The InChI code for 3-(Cyclobutylmethyl)morpholine;hydrochloride is 1S/C9H17NO.ClH/c1-2-8(3-1)6-9-7-11-5-4-10-9;/h8-10H,1-7H2;1H . This indicates the presence of a cyclobutylmethyl group attached to a morpholine ring, along with a hydrochloride group.Physical And Chemical Properties Analysis
3-(Cyclobutylmethyl)morpholine;hydrochloride is a powder at room temperature . The compound has a molecular weight of 191.7 .Scientific Research Applications
Synthesis and Chemical Properties
3-(Cyclobutylmethyl)morpholine; hydrochloride is involved in the synthesis of complex organic compounds, showcasing its role in creating novel chemical structures with potential for varied applications. One study demonstrates the synthesis of oxime derivatives containing morpholine groups, highlighting the compound's utility in forming structures with potential biological activity (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005). Another example includes the synthesis of enantiomerically pure morpholine building blocks, underlining its importance in medicinal chemistry for improving pharmacokinetic and pharmacodynamic properties of pharmaceuticals (Stojiljkovic et al., 2022).
Biological and Pharmacological Applications
Beyond its chemical synthesis applications, 3-(Cyclobutylmethyl)morpholine; hydrochloride serves as a key intermediate in the development of biologically active compounds. For instance, its role in synthesizing compounds with antidepressant activities (Yuan, 2012) and antitumor activities (Isakhanyan et al., 2016) has been explored, indicating its potential in therapeutic applications.
Material Science and Corrosion Inhibition
3-(Cyclobutylmethyl)morpholine; hydrochloride derivatives have also been studied for their anti-corrosion properties, suggesting applications in materials science. Research on 8-hydroxyquinoline derivatives, including morpholine compounds, reveals their effectiveness in protecting mild steel in acidic environments, highlighting a potential application in corrosion inhibition and protection of industrial materials (Douche et al., 2020).
Antioxidant Activity
Furthermore, the evaluation of compounds structurally related to 3-(Cyclobutylmethyl)morpholine; hydrochloride for antioxidant activity has been documented, emphasizing their potential as sources of biologically active compounds with antioxidant properties. This underscores the compound's relevance in developing therapeutic agents with antioxidant capabilities (Firpo et al., 2019).
Safety and Hazards
The safety information for 3-(Cyclobutylmethyl)morpholine;hydrochloride indicates that it has several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" .
properties
IUPAC Name |
3-(cyclobutylmethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-8(3-1)6-9-7-11-5-4-10-9;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQDLUSBGGGFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2COCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclobutylmethyl)morpholine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B2580707.png)


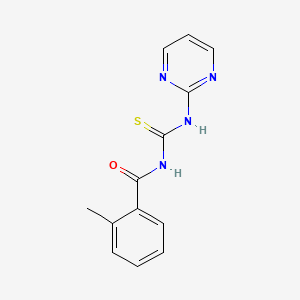
![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2580712.png)
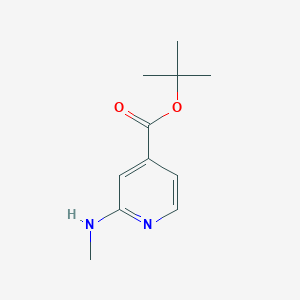

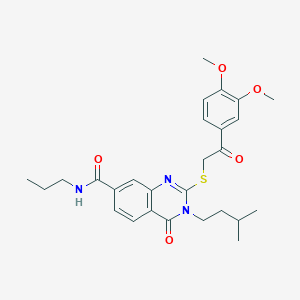
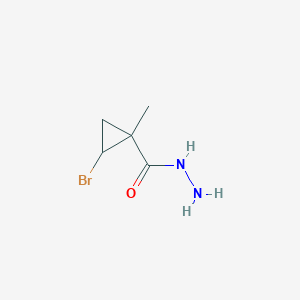

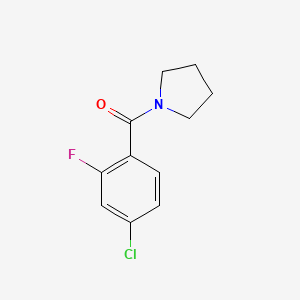
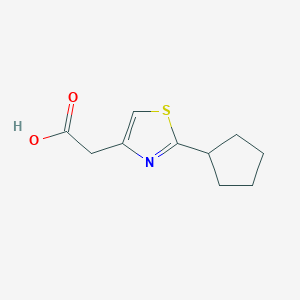
![(E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2580729.png)
